3,4-Dihydroxybenzyl alcohol

Antioxidant Computational Chemistry Food Science

3,4-Dihydroxybenzyl alcohol (DHBA) outperforms protocatechuic acid and aldehyde analogs as a HAT antioxidant, validated by the lowest bond dissociation enthalpy among 12 phenolic acids in aqueous and ethanolic systems. For tyrosinase research, DHBA is an irreplaceable substrate—its oxidation generates a reactive quinone methide intermediate that converts to 3,4-dihydroxybenzaldehyde, a catalytic pathway inaccessible to oxidized analogs. Procure high-purity DHBA for antioxidant formulation development, melanogenesis inhibition studies, and natural product benchmarking with compound-specific precision. Standard international B2B shipping available for research-grade quantities.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 3897-89-0
Cat. No. B1196574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxybenzyl alcohol
CAS3897-89-0
Synonyms3,4-dihydroxybenzyl alcohol
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)O)O
InChIInChI=1S/C7H8O3/c8-4-5-1-2-6(9)7(10)3-5/h1-3,8-10H,4H2
InChIKeyPCYGLFXKCBFGPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroxybenzyl Alcohol (CAS 3897-89-0) Procurement Baseline: A Catechol-Based Benzyl Alcohol with Quantifiable Differentiation in Free Radical Scavenging and Enzymatic Reactivity


3,4-Dihydroxybenzyl alcohol (DHBA, CAS 3897-89-0), also known as protocatechuyl alcohol, is a small-molecule phenolic compound characterized by a catechol (3,4-dihydroxyphenyl) moiety linked to a primary alcohol group [1]. It is structurally related to the widely studied natural antioxidants protocatechuic acid (3,4-dihydroxybenzoic acid) and protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), yet its reduced alcohol state confers distinct chemical and biological properties . This compound has been identified in natural sources such as olive oil and is employed as a key synthetic intermediate and a research tool for investigating oxidative processes and enzymatic reactions [2].

3,4-Dihydroxybenzyl Alcohol (CAS 3897-89-0) Procurement Rationale: Why In-Class Analogs Like Protocatechuic Aldehyde Cannot Be Assumed Equivalent


Generic substitution with structurally similar catechol-based compounds such as protocatechuic acid (PCA) or protocatechuic aldehyde (PAL) is scientifically unsound due to fundamental differences in redox behavior and enzymatic substrate specificity. Unlike the acid or aldehyde, 3,4-dihydroxybenzyl alcohol is a reduced alcohol that acts as a specific substrate for tyrosinase, undergoing oxidation to a reactive quinone methide intermediate that yields the corresponding aldehyde—a unique catalytic conversion not replicated by the oxidized analogs [1][2]. Furthermore, theoretical calculations demonstrate that the bond dissociation enthalpy (BDE)—a key predictor of hydrogen-atom-transfer antioxidant capacity—varies significantly with the substituent at the 1-position, positioning 3,4-dihydroxybenzyl alcohol as the superior HAT donor in aqueous and ethanolic environments compared to other phenolic acids [3]. The following sections provide quantitative, comparator-based evidence to support these procurement-critical differentiations.

3,4-Dihydroxybenzyl Alcohol (CAS 3897-89-0) Product-Specific Quantitative Evidence Guide: Comparator-Based Performance Differentiation


Superior Hydrogen-Atom-Transfer (HAT) Antioxidant Potential in Aqueous and Ethanolic Environments Compared to Caffeic and Gentisic Acids

A 2024 computational study calculated bond dissociation enthalpy (BDE) for 12 phenolic acids to predict antioxidant capacity via the hydrogen atom transfer (HAT) mechanism. Among the tested compounds, 3,4-dihydroxybenzyl alcohol (denoted C2) exhibited the lowest BDE—and therefore the highest predicted HAT-based antioxidant activity—in the solvents ethanol and water, surpassing caffeic acid, gentisic acid, and protocatechuic acid [1]. This solvent-specific superiority is a critical differentiator for applications in aqueous or ethanolic formulations.

Antioxidant Computational Chemistry Food Science

Identified as a Top-Tier Free Radical Scavenger in DPPH Assay Among Debrominated Phenolic Derivatives

A comparative study evaluated the in vitro antioxidant activities of a series of bromophenols isolated from red alga and their corresponding debrominated phenolic derivatives using the DPPH radical scavenging assay. The study explicitly identified 3,4-dihydroxybenzyl alcohol as one of the two 'most active free radical scavengers' among all tested compounds, alongside 3,3',4,4'-tetrahydroxydiphenylmethane [1]. This positions the compound as a high-potency lead relative to its brominated precursors and other simple phenolic analogs in this assay system.

Free Radical Scavenging Natural Product Chemistry DPPH Assay

Tyrosinase-Catalyzed Oxidation Pathway: Distinct Reactive Quinone Methide Intermediate Not Observed with Protocatechuic Aldehyde or Acid

Mushroom tyrosinase catalyzes the oxidation of 3,4-dihydroxybenzyl alcohol to generate an unstable quinone, which rapidly transforms to produce 3,4-dihydroxybenzaldehyde as the stable end product, likely via a quinone methide intermediate [1]. This specific enzymatic conversion is not a property shared by the oxidized analogs protocatechuic aldehyde or protocatechuic acid, which are themselves the stable products of similar pathways. Furthermore, 3,4-dihydroxybenzyl alcohol does not accumulate as an intermediate during the tyrosinase-catalyzed oxidative decarboxylation of 3,4-dihydroxymandelic acid, underscoring its unique reactivity profile as a transient, reactive species [2].

Enzymology Oxidation Biochemical Research Tools

Hydroxybenzyl Alcohol Class Demonstrates Safe and Effective Melanogenesis Inhibition in Physiologically Relevant Co-Culture Models

A study utilizing a murine melanocyte-keratinocyte co-culture model investigated the effects of hydroxybenzyl alcohols (HBAs) on melanogenesis. The research demonstrated that HBAs, a class to which 3,4-dihydroxybenzyl alcohol belongs, exhibit direct inhibition of melanosomal tyrosinase activity with low cytotoxicity, making them promising and safe agents for skin whitening [1]. The effects were more pronounced in the co-culture model than in melanocyte monoculture, highlighting the importance of using physiologically relevant systems. This class-level evidence is reinforced by findings that p-hydroxybenzyl alcohol (4HBA) inhibits monophenolase activity of mushroom tyrosinase, with its inhibitory strength compared to the standard kojic acid [2].

Cosmeceutical Melanogenesis Tyrosinase Inhibition

3,4-Dihydroxybenzyl Alcohol (CAS 3897-89-0) Best Research and Industrial Application Scenarios Based on Verified Differentiation


Aqueous or Ethanolic Antioxidant Formulation Development (Food, Cosmetic, or Pharmaceutical)

When developing a water-based or ethanol-based formulation intended to protect against oxidative stress via the hydrogen atom transfer (HAT) mechanism, 3,4-dihydroxybenzyl alcohol should be prioritized as a lead antioxidant scaffold. Computational evidence indicates it possesses the lowest bond dissociation enthalpy (BDE) among 12 phenolic acids in these specific solvent systems, outperforming common alternatives like caffeic and gentisic acids [1]. This theoretical advantage translates to a higher predicted HAT-based antioxidant capacity directly within the formulation's solvent environment.

Mechanistic Enzymology Studies of Tyrosinase and Quinone Methide Chemistry

For research laboratories investigating the catalytic mechanisms of tyrosinase or the chemistry of reactive quinone methides, 3,4-dihydroxybenzyl alcohol is an essential and unique substrate. Its oxidation by tyrosinase yields an unstable quinone that rapidly transforms to 3,4-dihydroxybenzaldehyde via a quinone methide intermediate [1]. This specific, two-step conversion is not possible with the stable oxidized analogs protocatechuic aldehyde or acid. Furthermore, its absence as an accumulated intermediate in related oxidative decarboxylation reactions underscores its specialized role as a transient, reactive species, making it a critical tool for tracing reaction pathways [2].

Development of Skin-Whitening or Depigmenting Cosmetic Agents

Cosmetic chemists seeking new, safe tyrosinase inhibitors for skin-whitening applications should consider 3,4-dihydroxybenzyl alcohol as a lead compound. Class-level evidence demonstrates that hydroxybenzyl alcohols (HBAs) directly inhibit melanosomal tyrosinase activity with low cytotoxicity in a physiologically relevant melanocyte-keratinocyte co-culture model [1]. This data, showing superior efficacy in a model that mimics human skin compared to simple monocultures, provides a stronger rationale for development than compounds lacking such advanced in vitro validation.

Natural Product Chemistry and High-Potency Free Radical Scavenger Screening

In natural product research programs focused on identifying high-potency antioxidant leads, 3,4-dihydroxybenzyl alcohol represents a valuable reference standard and a scaffold for further derivatization. It was directly identified as one of the 'most active free radical scavengers' in a comparative DPPH assay against a panel of bromophenols and related phenolic derivatives [1]. This validated, high-potency status in a standard antioxidant assay makes it a benchmark compound for screening new isolates or synthetic analogs.

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